molecular formula C18H22N4 B2405761 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034308-44-4

3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No.: B2405761
CAS No.: 2034308-44-4
M. Wt: 294.402
InChI Key: PCODCMIXCRQQCJ-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a cyclopenta[c]pyridazine moiety, making it a unique structure with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-benzylpiperazine with a suitable cyclopentadiene derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
  • 1,2,4-Triazolo[4,3-b]pyridazine derivatives

Uniqueness

3-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine stands out due to its unique combination of a piperazine ring and a cyclopenta[c]pyridazine moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-2-5-15(6-3-1)14-21-9-11-22(12-10-21)18-13-16-7-4-8-17(16)19-20-18/h1-3,5-6,13H,4,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCODCMIXCRQQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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